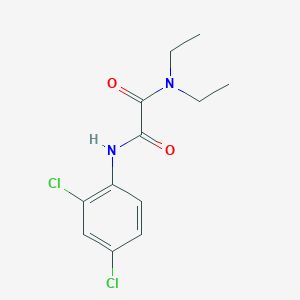
N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide
Vue d'ensemble
Description
N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide, commonly known as Diethyltoluamide (DEET), is a widely used insect repellent. It was first synthesized in 1956 by the United States Department of Agriculture (USDA) and has since become a staple in the field of pest control. DEET is a colorless, oily liquid that has a slightly sweet odor. It is used to repel insects such as mosquitoes, ticks, and fleas.
Mécanisme D'action
The mechanism of action of N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide is not fully understood. It is believed that N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide works by interfering with the insect's ability to detect the presence of humans or animals. N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide may also interfere with the insect's ability to locate its host, making it more difficult for the insect to find a suitable host.
Biochemical and Physiological Effects:
N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide has been shown to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized by the liver. N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide has been shown to have no significant effect on the central nervous system or on the cardiovascular system. However, some studies have suggested that N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide may have an effect on the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide is widely used in laboratory experiments to study the behavior and physiology of insects. It is also used to test the efficacy of other insect repellents. N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide has several advantages in laboratory experiments, including its effectiveness against a wide range of insects, its low toxicity, and its stability. However, N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide also has some limitations, including its potential effects on the endocrine system and its potential to interfere with other laboratory tests.
Orientations Futures
There are several areas of research that could be explored in the future regarding N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide. One area of research could focus on the potential effects of N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide on the endocrine system. Another area of research could focus on the development of more effective and safer insect repellents. Additionally, research could be conducted to determine the long-term effects of N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide exposure on humans and animals.
Applications De Recherche Scientifique
N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide has been extensively researched for its insect-repelling properties. It is used in a wide range of products, including sprays, lotions, and wipes, to protect against insect bites. N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide has been shown to be effective against a variety of insects, including mosquitoes, ticks, and fleas. It is also used in the military for protection against sandflies and other insects.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-N',N'-diethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-3-16(4-2)12(18)11(17)15-10-6-5-8(13)7-9(10)14/h5-7H,3-4H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELBXFMHVSKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-N',N'-diethyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol](/img/structure/B4069710.png)

![5-chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4069742.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4069746.png)
![15-oxo-6,21-dioxa-14-azahexacyclo[16.2.1.0~1,16~.0~2,14~.0~3,7~.0~8,13~]henicosa-8,10,12,19-tetraene-17-carboxylic acid](/img/structure/B4069748.png)
![2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4069752.png)
![4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile](/img/structure/B4069755.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4069766.png)
![1-(4-isopropylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4069767.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide](/img/structure/B4069770.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069778.png)
![{2-[3-(ethoxycarbonyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenoxy}acetic acid](/img/structure/B4069789.png)
![4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4069794.png)
